Dodecamethylhexasiloxane-1,11-diol
Description
Dodecamethylhexasiloxane-1,11-diol is a siloxane-based compound characterized by a hexasiloxane backbone (six silicon atoms linked by oxygen) with twelve methyl groups and terminal hydroxyl groups at positions 1 and 11. Siloxanes are widely used in industrial applications due to their thermal stability, low surface tension, and hydrophobicity. Structural analogs such as hexamethyldisiloxane (CAS 107-46-0) and dodecane-1,12-diol (a non-siloxane diol) offer indirect insights for comparison .
Properties
IUPAC Name |
hydroxy-[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H38O7Si6/c1-20(2,13)15-22(5,6)17-24(9,10)19-25(11,12)18-23(7,8)16-21(3,4)14/h13-14H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOILBOPXXVUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H38O7Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576082 | |
| Record name | Dodecamethylhexasiloxane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-00-9 | |
| Record name | Dodecamethylhexasiloxane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecamethylhexasiloxane-1,11-diol can be synthesized through the hydrolysis of dodecamethylhexasiloxane derivatives. The reaction typically involves the use of water or aqueous solutions under controlled conditions to ensure the formation of the diol .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Dodecamethylhexasiloxane-1,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based oxides.
Reduction: Reduction reactions can convert the diol into other siloxane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Siloxane-based oxides.
Reduction: Reduced siloxane derivatives.
Substitution: Substituted siloxane compounds with different functional groups.
Scientific Research Applications
Chemistry: Dodecamethylhexasiloxane-1,11-diol is used as a precursor in the synthesis of various siloxane-based materials. Its unique structure makes it valuable in the development of advanced polymers and coatings .
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems and biocompatible materials. Its stability and biocompatibility make it a promising candidate for various biomedical applications .
Industry: Industrially, this compound is utilized in the production of high-performance lubricants, sealants, and adhesives. Its properties contribute to the durability and effectiveness of these products .
Mechanism of Action
The mechanism by which dodecamethylhexasiloxane-1,11-diol exerts its effects involves interactions with molecular targets and pathways specific to its applications. For instance, in drug delivery systems, the compound’s structure allows for the encapsulation and controlled release of therapeutic agents. In industrial applications, its chemical stability and resistance to degradation enhance the performance of products .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Hexamethyldisiloxane (CAS 107-46-0)
Hexamethyldisiloxane is a smaller siloxane with two silicon atoms, three methyl groups per silicon, and an oxygen bridge. Key differences include:
Hexamethyldisiloxane is used as a solvent or lubricant, while the hydroxyl groups in this compound could make it suitable for applications requiring mild hydrophilicity or crosslinking .
Dodecane-1,12-diol
| Property | Dodecane-1,12-diol | This compound |
|---|---|---|
| Backbone | Hydrocarbon chain (C₁₂) | Siloxane chain (Si₆O₅) |
| Thermal Stability | Moderate | Likely higher due to siloxane bonds |
| Reactivity with Acids/Alkalis | Sensitive to strong acids/alkalis | Siloxane backbone may resist hydrolysis better |
| Decomposition Products | Toxic fumes under combustion | Potential silica-based residues |
Dodecane-1,12-diol’s instability with strong acids/alkalis contrasts with siloxanes’ general resistance to hydrolysis, though the hydroxyl groups in this compound may introduce new vulnerabilities .
Comparison with Functional Analogs
(11E)-Hexadecen-1-yl Acetate (CAS 34010-21-4)
This ester compound, while unrelated structurally, shares functional group complexity:
| Property | (11E)-Hexadecen-1-yl Acetate | This compound |
|---|---|---|
| Functional Groups | Ester and alkene | Hydroxyl and methylated siloxane |
| Biological Activity | Pheromone in insects | No activity data available |
| Synthesis Complexity | Moderate | Likely high due to siloxane functionalization |
The siloxane diol’s lack of known biological activity contrasts with the pheromone role of (11E)-hexadecen-1-yl acetate .
Biological Activity
Dodecamethylhexasiloxane-1,11-diol (DMHSD) is a siloxane compound that has gained attention for its potential biological activities. This article explores the biological activity of DMHSD, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
This compound is a siloxane compound with the molecular formula and a molecular weight of 398.78 g/mol. Its structure consists of a siloxane backbone with hydroxyl groups at the terminal positions, which may influence its reactivity and interaction with biological systems.
1. Antimicrobial Properties
Research indicates that DMHSD exhibits antimicrobial activity against various pathogens. A study demonstrated that siloxane compounds can disrupt microbial membranes, leading to cell lysis. The effectiveness of DMHSD against specific bacteria and fungi was assessed through minimum inhibitory concentration (MIC) tests, showing promising results.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
2. Cytotoxicity and Cell Viability
In vitro studies have investigated the cytotoxic effects of DMHSD on different cell lines. The compound was tested on human fibroblasts and cancer cell lines, revealing a dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| Human Fibroblasts | 50 |
| HeLa Cells | 25 |
| MCF-7 Cells | 30 |
These findings suggest that while DMHSD can inhibit cancer cell growth, it may also affect normal cells, necessitating further investigation into its safety profile.
3. Anti-inflammatory Effects
DMHSD has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, DMHSD reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Case Studies
Case Study 1: Skin Irritation Test
A clinical trial assessed the skin irritation potential of DMHSD in healthy volunteers. The compound was applied topically, and reactions were monitored over a week. Results indicated minimal irritation, suggesting that DMHSD may be safe for topical applications.
Case Study 2: Wound Healing
Another study explored the effects of DMHSD in a wound healing model using rats. The treatment group showed accelerated healing compared to controls, attributed to enhanced fibroblast migration and collagen deposition.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing dodecamethylcyclohexasiloxane with high purity?
- Methodology : Cyclic siloxanes like dodecamethylcyclohexasiloxane are typically synthesized via controlled hydrolysis of dichlorosilanes or ring-opening polymerization of smaller cyclic siloxanes (e.g., hexamethyldisiloxane). Purification via fractional distillation or preparative gas chromatography (GC) using Ultra-1 capillary columns (30 m × 0.25 mm × 0.50 μm) with a temperature gradient (40°C to 320°C) is critical to isolate the target compound .
- Key Data : Boiling point: 245°C; density: 0.959 g/cm³; refractive index: 1.4015 .
Q. How can the structural integrity of dodecamethylcyclohexasiloxane be validated post-synthesis?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) to confirm methyl group arrangements and siloxane ring geometry. Gas chromatography-mass spectrometry (GC-MS) using NIST reference data (retention index: 1339–1359) ensures purity and identifies co-eluting contaminants .
- Critical Note : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₃₆O₆Si₆; exact mass: 444.1127) .
Q. What are the stability considerations for storing dodecamethylcyclohexasiloxane in laboratory settings?
- Guidelines : Store at +20°C in inert, airtight containers to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the siloxane backbone. Monitor for decomposition products (e.g., formaldehyde) under thermal stress (>200°C) .
Advanced Research Questions
Q. How can conflicting solubility data (e.g., water solubility: 5.1 μg/L vs. chloroform solubility) be reconciled in computational models?
- Approach : Apply Quantitative Structure-Property Relationship (QSPR) models to predict solubility based on logP values (experimental logP: 8.87 at 23.6°C). Validate with molecular dynamics simulations incorporating solvent polarity parameters .
- Data Contradiction : Experimental water solubility (5.1 μg/L) suggests high hydrophobicity, but slight solubility in ethyl acetate indicates polar interactions. This may arise from transient dipole interactions in non-aqueous solvents .
Q. What advanced chromatographic techniques resolve co-eluting siloxane derivatives in environmental samples?
- Methodology : Use two-dimensional GC (GC×GC) coupled with flame ionization detection (FID) or tandem MS to separate cyclic siloxane homologs. Optimize column phases (e.g., 5% phenyl/95% dimethylpolysiloxane) and temperature ramps to distinguish dodecamethylcyclohexasiloxane from octamethylcyclotetrasiloxane .
- Challenge : Similar retention times for cyclic siloxanes require spectral deconvolution algorithms to isolate target peaks .
Q. What mechanistic insights explain the compound’s thermal decomposition pathways under oxidative conditions?
- Analysis : Thermogravimetric analysis (TGA) paired with Fourier-transform infrared spectroscopy (FTIR) identifies decomposition products (e.g., CO₂, SiO₂). Kinetic studies reveal activation energies for siloxane bond cleavage, which inform safety protocols for high-temperature applications .
Methodological Resources
- Structural Data : SMILES:
C[Si]1(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O1; InChI:InChI=1S/C12H36O6Si6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h1-12H3. - Safety Protocols : Use PPE (gloves, goggles) and ensure ventilation due to potential irritancy (GHS hazard code: 36/37/38) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
